C4-Ethyl vs. C4-Methyl: Impact on Molecular Weight, Lipophilicity, and Physical Form
The substitution of a methyl group with an ethyl group at the C4 position introduces quantifiable changes in molecular weight, lipophilicity (cLogP), and physical form. This difference is critical for medicinal chemistry, as it modulates key drug-like properties such as solubility, permeability, and metabolic stability. 2-Chloro-4-ethyl-5-fluoropyrimidine has a molecular weight of 160.58 g/mol, which is 14.03 g/mol higher than its C4-methyl analog, 2-chloro-4-methyl-5-fluoropyrimidine (MW 146.55 g/mol) . This increase correlates with a calculated logP increase of approximately 0.5 units, enhancing lipophilicity [1]. Furthermore, while the target compound is a liquid at room temperature , its C4-ethyl non-fluorinated analog (2-chloro-4-ethylpyrimidine) is a solid [2].
| Evidence Dimension | Molecular Weight and Physical Form |
|---|---|
| Target Compound Data | MW 160.58 g/mol; Colorless liquid at room temperature |
| Comparator Or Baseline | Comparator 1 (C4-methyl analog): 2-chloro-4-methyl-5-fluoropyrimidine, MW 146.55 g/mol; Comparator 2 (non-fluorinated analog): 2-chloro-4-ethylpyrimidine, MW 142.59 g/mol, Solid |
| Quantified Difference | MW increase of 14.03 g/mol vs. C4-methyl analog; Liquid vs. solid state compared to non-fluorinated analog |
| Conditions | Standard physicochemical property analysis |
Why This Matters
The ethyl group increases lipophilicity and molecular weight, which directly impacts pharmacokinetic properties in drug discovery, while the liquid state simplifies handling in automated synthesis platforms.
- [1] Calculated logP values based on standard cheminformatic algorithms. View Source
- [2] Perfemiker. (n.d.). 2-Chloro-4-ethylpyrimidine, ≥97%. View Source
